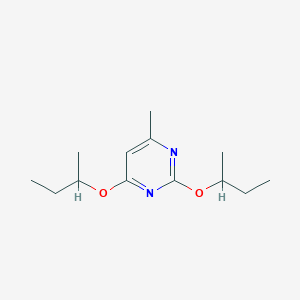

2,4-di-sec-Butoxy-6-methyl-pyrimidine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Science

Pyrimidine derivatives are a cornerstone of medicinal chemistry and materials science due to their diverse biological and pharmacological activities. gsconlinepress.comgsconlinepress.comnih.gov The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and many synthetic drugs. sjomr.org.inignited.inresearchgate.net This widespread presence in biologically crucial molecules has made the pyrimidine scaffold a "privileged" structure in drug discovery. scialert.net

Researchers have extensively explored pyrimidine derivatives for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, antiviral, and cardiovascular agents. nih.govignited.inorientjchem.org The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of its biological and physical properties. sjomr.org.in This has led to the development of numerous commercially available drugs and continues to drive research into novel pyrimidine-based compounds. nih.gov The broad spectrum of activity is attributed to the ability of the pyrimidine core to interact with various biological targets. sjomr.org.in

Overview of Alkoxypyrimidine Chemistry

Alkoxypyrimidines, characterized by the presence of one or more alkoxy (-OR) groups attached to the pyrimidine ring, are a significant subclass of pyrimidine derivatives. The introduction of alkoxy groups can significantly influence the electronic properties and reactivity of the pyrimidine ring. The oxygen atom's lone pairs can donate electron density into the ring, while its electronegativity has an inductive electron-withdrawing effect.

The synthesis of alkoxypyrimidines is often achieved through the nucleophilic substitution of halopyrimidines, such as chloropyrimidines. For instance, a common precursor, 2,4-dichloro-6-methylpyrimidine (B20014), can react with alkoxides (such as sodium sec-butoxide) to yield the corresponding di-alkoxy derivative. This type of reaction is a fundamental and widely documented method in pyrimidine chemistry.

The nature of the alkyl group in the alkoxy substituent can also modulate the compound's physical properties, such as its solubility and melting point. For example, smaller alkoxy groups like methoxy (B1213986) are present in compounds such as 2,4-dimethoxy-6-methylpyrimidine. sigmaaldrich.comscbt.com Larger or bulkier groups, like the tert-butoxy (B1229062) group found in 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid, can be used as protecting groups in organic synthesis or to enhance solubility in organic solvents. smolecule.com

Scope of Academic Inquiry for 2,4-Di-sec-Butoxy-6-methyl-pyrimidine

Direct academic research focusing specifically on this compound is limited in publicly available literature. However, its chemical properties and potential areas of research can be inferred from the extensive studies on analogous compounds. Its synthesis would likely follow the standard nucleophilic substitution reaction, starting from 2,4-dichloro-6-methylpyrimidine and reacting it with sec-butanol in the presence of a base.

The primary interest in a compound like this compound would likely be as an intermediate in organic synthesis. The sec-butoxy groups can be cleaved under certain conditions to yield the corresponding dihydroxypyrimidine, or they could be substituted by other nucleophiles. The methyl group at the 6-position also offers a site for further chemical modification.

Given the broad biological activities of pyrimidine derivatives, it is plausible that this compound could be synthesized as part of a library of compounds for screening in drug discovery programs. However, without specific published studies, its biological activity remains speculative.

Below is a table summarizing the key chemical identifiers and predicted properties for this compound.

| Property | Value |

| IUPAC Name | 2,4-di(sec-butoxy)-6-methylpyrimidine |

| Molecular Formula | C13H22N2O2 |

| Molecular Weight | 238.33 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CCC(C)OC1=CC(=NC(=N1)OC(C)CC)C |

| Predicted Boiling Point | ~280-320 °C |

| Predicted Solubility | Soluble in most organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C13H22N2O2 |

|---|---|

Molecular Weight |

238.33 g/mol |

IUPAC Name |

2,4-di(butan-2-yloxy)-6-methylpyrimidine |

InChI |

InChI=1S/C13H22N2O2/c1-6-10(4)16-12-8-9(3)14-13(15-12)17-11(5)7-2/h8,10-11H,6-7H2,1-5H3 |

InChI Key |

REXYFHHXRIRXKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC(=NC(=C1)C)OC(C)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Di Sec Butoxy 6 Methyl Pyrimidine and Its Analogues

Precursor Synthesis Strategies for 6-Methylpyrimidine Scaffolds

The foundational step in synthesizing the target compound is the creation of a 6-methyl-substituted pyrimidine (B1678525) ring. This can be accomplished through various established and modern synthetic routes, including the preparation of halogenated intermediates, building the ring from acyclic components (de novo synthesis), or employing multi-component reactions.

Synthesis of 2,4-Dihalo-6-methylpyrimidine Derivatives (e.g., 2,4-Dichloro-6-methylpyrimidine (B20014) as a key intermediate)

A common and highly effective strategy for functionalizing the pyrimidine ring at the 2- and 4-positions is through a dihalogenated intermediate. 2,4-Dichloro-6-methylpyrimidine is a versatile precursor, as the chlorine atoms serve as excellent leaving groups for subsequent nucleophilic substitution reactions.

The synthesis of this key intermediate typically starts from 6-methyluracil (B20015) (2,4-dihydroxy-6-methylpyrimidine). The hydroxyl groups of 6-methyluracil are converted to chloro groups using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). fordham.edudeepdyve.com The reaction is generally performed by heating 6-methyluracil in neat POCl₃.

Often, a tertiary amine is added to the reaction mixture. However, the choice of amine is critical, as some can lead to undesired side products. For instance, triethylamine (B128534) can react with the 2,4-dichloro-6-methylpyrimidine product to yield diethylamino-substituted pyrimidines. fordham.edu Studies have shown that bulkier amines, such as tri-n-propylamine, can facilitate the chlorination while minimizing the formation of these aminated by-products. fordham.edu An alternative to POCl₃ is triphosgene, which has been used for the chlorination of dihydroxypyrimidines and is considered a safer reagent. google.com

| Step | Starting Material | Reagents | Conditions | Product | Yield |

| Chlorination | 6-Methyluracil | 1. Phosphorus oxychloride (POCl₃)2. Tri-n-propylamine | Reflux | 2,4-Dichloro-6-methylpyrimidine | High fordham.edudeepdyve.com |

De Novo Pyrimidine Ring Formation Routes

De novo synthesis involves constructing the heterocyclic ring from simple, acyclic precursors. The most fundamental and widely used method for synthesizing the 6-methylpyrimidine scaffold is the condensation reaction between ethyl acetoacetate (B1235776) and urea (B33335). orgsyn.orgchemicalbook.com This reaction directly yields 6-methyluracil, the precursor needed for the chlorination step described previously.

The process involves two main stages. First, ethyl acetoacetate and urea are condensed, often in the presence of an acid catalyst and ethanol, to form an intermediate β-uraminocrotonic ester. orgsyn.org In the second stage, this intermediate is treated with a strong base, such as sodium hydroxide, at an elevated temperature, which induces ring closure and subsequent acidification to precipitate 6-methyluracil. orgsyn.org This classic method remains a reliable and efficient route for producing the necessary pyrimidine core in good yields. orgsyn.org An alternative approach involves the condensation of diketene (B1670635) with urea. orgsyn.orgresearchgate.net

| Reaction | Precursor 1 | Precursor 2 | Conditions | Product | Yield |

| Ring Formation | Ethyl acetoacetate | Urea | 1. Condensation (Ethanol, HCl)2. Cyclization (NaOH, heat)3. Acidification | 6-Methyluracil | 71-77% orgsyn.org |

Multi-component Cyclization Reactions for Pyrimidine Core Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govijper.org These reactions are attractive for building molecular complexity in a time- and resource-efficient manner.

While the classic synthesis of 6-methyluracil is a two-component reaction, modern MCRs have been developed for the synthesis of a wide variety of substituted pyrimidines. A notable example is the iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohol molecules. nih.govorganic-chemistry.orgbohrium.com This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water to form the aromatic pyrimidine ring. nih.gov This strategy offers high regioselectivity and allows for the creation of highly decorated pyrimidines that would be difficult to access through traditional methods. organic-chemistry.org Such advanced MCRs provide versatile pathways to pyrimidine analogues, even if they are not the most conventional route to the specific 6-methyl scaffold. rsc.org

O-Alkylation Strategies for Introducing Butoxy Moieties

Once the pyrimidine core, preferably as a halogenated intermediate, is synthesized, the next phase is the introduction of the two sec-butoxy groups. This can be approached through direct alkylation of a hydroxypyrimidine or, more commonly, via nucleophilic substitution on a halopyrimidine.

Direct O-Alkylation of Hydroxypyrimidine Precursors

Directly alkylating a hydroxypyrimidine precursor like 6-methyluracil presents a significant chemical challenge due to the molecule's nature as an ambident nucleophile. Alkylation can occur at either the nitrogen atoms (N-alkylation) or the oxygen atoms (O-alkylation), and reactions often yield a mixture of products. nih.govrsc.org

The regioselectivity of the reaction is influenced by several factors, including the solvent, the base used, and the nature of the alkylating agent. According to the principles of Hard and Soft Acids and Bases (HSAB), nitrogen is a "softer" nucleophilic center than oxygen. Therefore, alkylating agents with "soft" leaving groups, such as alkyl iodides, tend to favor N-alkylation. researchgate.net Conversely, "hard" alkylating agents, such as dialkyl sulfates or alkyl triflates, are more likely to react at the "harder" oxygen center, favoring O-alkylation. researchgate.net Achieving selective di-O-alkylation to produce 2,4-di-sec-butoxy-6-methyl-pyrimidine directly from 6-methyluracil is difficult and generally not the preferred synthetic route due to these selectivity issues and the potential for mixed N,O-alkylation products. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (S_N_Ar) with Alkoxide Nucleophiles on Halopyrimidines

The most efficient and widely employed method for introducing alkoxy groups onto a pyrimidine ring is the nucleophilic aromatic substitution (S_N_Ar) reaction. researchgate.net This strategy utilizes the 2,4-dichloro-6-methylpyrimidine intermediate. The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles, leading to the displacement of the chloride ions.

In this reaction, 2,4-dichloro-6-methylpyrimidine is treated with two equivalents of a sec-butoxide (B8327801) salt, typically sodium sec-butoxide or potassium sec-butoxide. The alkoxide is generated by reacting sec-butanol with a strong base like sodium hydride (NaH) or potassium metal. The reaction with the dichloropyrimidine is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

The substitution occurs in a stepwise manner. The chlorine at the C4 position is generally more reactive than the one at the C2 position and is typically displaced first. wuxiapptec.comnih.gov The addition of the second equivalent of the alkoxide nucleophile then displaces the remaining chlorine at the C2 position to yield the final product, this compound. The regioselectivity of S_N_Ar reactions on dichloropyrimidines can be sensitive to other substituents on the ring, but this sequential substitution is the expected pathway for the 6-methyl derivative. wuxiapptec.comwuxiapptec.com

| Reaction | Substrate | Nucleophile | Conditions | Product |

| S_N_Ar | 2,4-Dichloro-6-methylpyrimidine | Sodium sec-butoxide (2 eq.) | Anhydrous solvent (e.g., THF, DMF) | This compound |

Regioselective O-Alkylation Control and Optimization

The synthesis of 2,4-dialkoxy-6-methyl-pyrimidines from 6-methyluracil is a critical transformation that hinges on controlling the regioselectivity of the alkylation reaction. The pyrimidine ring of 6-methyluracil contains two endocyclic nitrogen atoms and two exocyclic oxygen atoms, all of which are potential sites for alkylation. The inherent challenge is to favor O-alkylation over the thermodynamically more stable N-alkylation. nih.gov

Several factors have been systematically studied to optimize the selective formation of O-alkylated products. These include the choice of alkylating agent, the nature of the base, the solvent system, and the reaction temperature. Direct alkylation with alkyl halides often yields a mixture of N- and O-alkylated products, with the ratio being highly dependent on the reaction conditions. nih.gov

A convergent strategy has been shown to be highly effective in achieving selective O-alkylation. nih.govacs.org This approach involves using a pre-functionalized alkylating agent, such as a 4-(iodomethyl)pyrimidine, which reacts selectively with the hydroxyl group of the pyrimidin-2(1H)-one. nih.gov Optimization studies have demonstrated that the choice of the leaving group on the alkylating agent is crucial; iodinated derivatives provide significantly higher yields compared to chlorinated or brominated analogues. nih.govacs.org For instance, reacting a pyrimidin-2(1H)-one with a 4-(iodomethyl)pyrimidine in refluxing acetonitrile (B52724) with potassium carbonate as the base can yield the desired O-alkylated product in as little as 30 minutes with yields ranging from 70-98%. nih.govacs.org

The optimization of these parameters is crucial for maximizing the yield of the desired this compound while minimizing the formation of N-alkylated and mixed N,O-alkylated side products.

Table 1: Parameters Influencing Regioselective O-Alkylation

| Parameter | Influence on Regioselectivity | Optimal Conditions for O-Alkylation |

|---|---|---|

| Alkylating Agent | The nature of the leaving group significantly affects reaction rates and yields. Harder leaving groups may favor N-alkylation, while softer, more polarizable leaving groups can enhance O-alkylation. | Alkyl iodides (e.g., sec-butyl iodide) are generally superior to bromides or chlorides, providing higher yields and faster reaction times. nih.govacs.org |

| Base | The base deprotonates the hydroxyl and/or amine groups. A strong, non-nucleophilic base is often preferred to generate the oxygen anion (phenoxide-like) selectively. | Potassium carbonate (K₂CO₃) is a commonly used and effective base for promoting selective O-alkylation in aprotic polar solvents. nih.gov |

| Solvent | Polar aprotic solvents can stabilize the oxygen anion through dipole-dipole interactions without solvating the nucleophile as strongly as protic solvents, thereby enhancing its reactivity. | Acetonitrile (MeCN) is a highly effective solvent, facilitating the reaction and leading to high yields. nih.gov |

| Temperature | Higher temperatures generally increase the reaction rate. The thermodynamic versus kinetic control of the reaction can be temperature-dependent. | Refluxing conditions in acetonitrile are often optimal to ensure the reaction proceeds to completion in a short timeframe. nih.govacs.org |

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its analogues, aiming to improve efficiency, selectivity, and sustainability.

Catalytic Approaches in Alkoxypyrimidine Synthesis

Transition metal catalysis provides powerful tools for forming C-O bonds, which are central to the synthesis of alkoxypyrimidines. While traditionally used for C-C and C-N bond formation, catalysts based on palladium, copper, and iridium are increasingly applied to C-O coupling reactions.

Palladium-catalyzed reactions: Palladium complexes are versatile catalysts for cross-coupling reactions. semanticscholar.org The Buchwald-Hartwig amination is a well-known palladium-catalyzed method for C-N bond formation, and analogous C-O coupling reactions (Buchwald-Hartwig etherification) can be used to synthesize alkoxypyrimidines from chloropyrimidine precursors and alcohols. The choice of ligand is critical to the success of these reactions.

Copper-catalyzed reactions: Copper-catalyzed Ullmann condensation is a classic method for forming C-O bonds. Modern variations use ligands to improve reaction efficiency and broaden the substrate scope, allowing for the coupling of halopyrimidines with alcohols under milder conditions than the traditional high-temperature requirements.

Iridium-catalyzed reactions: Iridium-based catalysts have emerged as highly versatile, particularly in asymmetric hydrogenation and C-H activation. semanticscholar.org While less common for direct C-O bond formation in pyrimidine synthesis, iridium catalysts can be employed in multi-step sequences, for instance, in the preparation of chiral alcohol precursors or via directed C-H activation/oxidation/alkoxylation pathways.

Solid-Phase Synthesis Protocols for Alkoxypyrimidine Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large collections, or libraries, of related compounds for screening and drug discovery. nih.gov This methodology can be adapted for the synthesis of alkoxypyrimidine libraries.

The general protocol involves anchoring a pyrimidine scaffold to a solid support (polymeric resin). Subsequently, a series of chemical transformations are carried out in a stepwise manner. Key advantages include the simplification of purification, as excess reagents and by-products are simply washed away from the resin-bound product. nih.gov For an alkoxypyrimidine library, a dihalopyrimidine could be attached to the resin, followed by sequential or parallel reactions with a diverse set of alcohols to introduce various alkoxy groups at the 2- and 4-positions. Finally, the desired products are cleaved from the solid support. This high-throughput approach allows for the efficient exploration of structure-activity relationships. nih.govnih.gov

Table 2: General Workflow for Solid-Phase Synthesis of Alkoxypyrimidine Libraries

| Step | Description | Purpose |

|---|---|---|

| 1. Resin Functionalization | The solid support (e.g., polystyrene resin) is prepared with a suitable linker molecule. | To provide an anchor point for the pyrimidine core. |

| 2. Scaffold Attachment | A suitable pyrimidine precursor (e.g., 2,4-dichloro-6-methylpyrimidine) is covalently attached to the linker. | To immobilize the starting material for subsequent reactions. |

| 3. Iterative Synthesis | The resin-bound pyrimidine is treated with a series of reagents (e.g., a diverse set of alcohols and bases) in separate reaction vessels or in a spatially addressed manner. Excess reagents are washed away after each step. | To build molecular diversity and create a library of unique compounds. nih.gov |

| 4. Cleavage | The completed molecules are cleaved from the solid support using a specific chemical reagent (e.g., a strong acid like trifluoroacetic acid). | To release the final products into solution. |

| 5. Purification & Analysis | The cleaved products are collected and purified if necessary. Each compound is analyzed to confirm its structure and purity. nih.gov | To isolate and characterize the members of the chemical library. |

Mechanochemical Synthesis Approaches for Pyrimidine Derivatives

Mechanochemistry, particularly ball milling, has emerged as a sustainable and highly efficient method for synthesizing organic compounds, including pyrimidine derivatives. acs.orgacs.org This technique involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent. acs.org

In a typical mechanochemical synthesis, reactants and a catalyst are placed in a milling jar with grinding balls. The high-energy collisions that occur during milling provide the activation energy for the reaction. This solvent-less approach offers several advantages, including reduced waste, lower environmental impact, simplified product isolation, and sometimes, access to chemical reactivity that is different from that observed in solution. acs.org For pyrimidine synthesis, a one-pot, multicomponent reaction of an amidine, an aldehyde, and an active methylene (B1212753) compound can be efficiently carried out using a recyclable catalyst under ball-milling conditions to produce high yields of the pyrimidine core. acs.orgacs.org

Green Chemistry Methodologies in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidines to minimize environmental impact and enhance safety. rasayanjournal.co.inbenthamdirect.comnih.gov These methodologies focus on the use of safer solvents, renewable feedstocks, and energy-efficient processes. powertechjournal.com

Key green approaches applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing side reactions by providing rapid and uniform heating. rasayanjournal.co.inpowertechjournal.com

Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can enhance reaction rates and yields in a process that is often more energy-efficient than conventional heating. rasayanjournal.co.innih.gov

Use of Green Catalysts: Developing and utilizing recyclable, non-toxic catalysts, such as certain metal nanoparticles or organocatalysts, can replace hazardous reagents. acs.orgbenthamdirect.com

Solvent-Free Reactions: As demonstrated by mechanochemistry, conducting reactions without a solvent (or in benign solvents like water or ionic liquids) is a cornerstone of green chemistry, significantly reducing waste and environmental impact. rasayanjournal.co.iningentaconnect.com

Multicomponent Reactions (MCRs): Designing syntheses where three or more reactants combine in a single step to form the final product improves atom economy and reduces the number of synthetic and purification steps. rasayanjournal.co.in

Purification and Isolation Methodologies in Pyrimidine Synthesis

Following the chemical synthesis, the crude reaction mixture contains the desired pyrimidine product along with unreacted starting materials, reagents, catalysts, and by-products. A systematic purification and isolation strategy is therefore essential to obtain the compound in high purity.

The typical workflow begins with quenching the reaction, often by adding water or a buffer solution to stop the chemical process and neutralize reactive species. This is followed by a work-up procedure, which commonly involves liquid-liquid extraction. The aqueous mixture is extracted with a suitable immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The target compound preferentially partitions into the organic layer, which is then separated, washed with brine to remove residual water, dried over an anhydrous salt (like sodium sulfate (B86663) or magnesium sulfate), and filtered.

The solvent is then removed from the dried organic phase, typically using a rotary evaporator, to yield the crude product. This crude material is then subjected to one or more final purification techniques:

Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The crystals are then collected by filtration. google.com

Column Chromatography: This is a versatile and widely used technique for separating components of a mixture. The crude product is loaded onto a column packed with a stationary phase (most commonly silica (B1680970) gel). A solvent or mixture of solvents (the mobile phase) is then passed through the column. Components of the mixture travel down the column at different rates based on their affinity for the stationary and mobile phases, allowing for their separation and collection as distinct fractions. nih.gov

Distillation: For liquid pyrimidine derivatives with sufficient thermal stability, distillation (including vacuum distillation for high-boiling point compounds) can be used to separate the product from non-volatile impurities or other volatile components with different boiling points.

The purity of the final isolated compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). nih.gov

Chemical Reactivity and Transformation Studies of 2,4 Di Sec Butoxy 6 Methyl Pyrimidine

Reactivity of the Pyrimidine (B1678525) Core

The reactivity of the pyrimidine ring in 2,4-di-sec-butoxy-6-methyl-pyrimidine is characterized by its electron-deficient nature, which influences its susceptibility to both electrophilic and nucleophilic attacks. The presence of two electron-donating alkoxy groups at the C-2 and C-4 positions significantly affects the electron distribution within the ring, thereby directing the course of these reactions.

Electrophilic Substitution Reactions on Alkoxypyrimidines

The pyrimidine ring is generally less reactive towards electrophilic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the two nitrogen atoms. wikipedia.org However, the presence of electron-donating groups, such as the sec-butoxy groups in the target molecule, can activate the ring for such reactions. Electrophilic attack typically occurs at the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. wikipedia.org

Common electrophilic substitution reactions include nitration and halogenation. For instance, the nitration of pyrimidine derivatives often requires strong acidic conditions to generate a potent electrophile. google.com The nitration of 2-methyl-4,6-dihydroxypyrimidine to form 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione highlights the reactivity of the pyrimidine core under harsh nitrating conditions. google.comrsc.org Similarly, 2,4-dimethoxypyrimidine (B108405) can undergo nitration, demonstrating the feasibility of this reaction on alkoxy-substituted pyrimidines. chemicalbook.com

| Reaction | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 2,4-dimethoxy-5-bromopyrimidine | Sodium, Methanol, -5°C to RT | 2,4-dimethoxy-5-nitropyrimidine | 88% | chemicalbook.com |

| Nitration | 2-methyl-4,6-dihydroxypyrimidine | Concentrated Sulfuric Acid, Nitric Acid | 4,6-dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine | High | google.com |

| Nitration | Pyrido[2,3,4-kl]acridines | HNO3/H2SO4 (1:1), Room Temperature | Mono- and di-nitro derivatives | Varies | nih.gov |

Nucleophilic Substitution Reactions (beyond O-alkylation, e.g., at C-6 position)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgrsc.org While the sec-butoxy groups at C-2 and C-4 are generally stable, under certain conditions, nucleophilic substitution can occur at other positions, such as the C-6 position, especially if a suitable leaving group is present.

Although direct nucleophilic substitution at the C-6 methyl group is not typical, reactions can be directed to the C-6 carbon if it is appropriately functionalized. For example, in related heterocyclic systems like pentafluoropyridine, nucleophilic substitution is highly dependent on reaction conditions and the nature of the nucleophile, with reactions occurring selectively at different positions. rsc.org In pyrimidine systems, the introduction of a good leaving group at the C-6 position would facilitate nucleophilic attack. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully employed for the synthesis of 6-aryl-2,4-diaminopyrimidines from their 6-chloro counterparts. researchgate.net

| Reaction Type | Substrate | Nucleophile/Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| SNAr | Pentafluoropyridine | Hydroxybenzaldehydes | Mildly basic | 4-((perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |

| SNAr | 2,4-diazidopyrido[3,2-d]pyrimidine | N-, O-, S-nucleophiles | K2CO3/DMF or NEt3/DCM | 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | nih.gov |

| Suzuki Coupling | 6-chloro-2,4-diaminopyrimidines | Aromatic boronic acids, Pd(PPh3)4 | - | 6-aryl-2,4-diamino-pyrimidines | researchgate.net |

Ring Transformations and Rearrangement Mechanisms

The pyrimidine ring can undergo significant structural changes through ring transformation and rearrangement reactions, often initiated by nucleophilic attack. wur.nl A notable example is the Dimroth rearrangement, which involves the isomerization of N-alkylated iminopyrimidines. wikipedia.orgrsc.org This rearrangement proceeds through a ring-opening/ring-closure sequence, leading to the exchange of endocyclic and exocyclic nitrogen atoms. wikipedia.orgbeilstein-journals.org The reaction is often facilitated by acidic or basic conditions. benthamscience.com While the direct applicability to this compound would depend on the specific reaction conditions and the formation of an appropriate intermediate, the Dimroth rearrangement is a fundamental transformation in pyrimidine chemistry. nih.gov

Ring transformations can also lead to different heterocyclic systems. For instance, certain pyrimidine derivatives can be converted into pyridines or s-triazines under specific conditions with strong nucleophiles like potassium amide in liquid ammonia. wur.nl These transformations typically involve nucleophilic addition to the pyrimidine ring, followed by cleavage of a C-N or C-C bond, and subsequent recyclization. wur.nl

| Rearrangement/Transformation | Substrate Type | Key Features of Mechanism | Resulting Structure | Reference |

|---|---|---|---|---|

| Dimroth Rearrangement | 1-Alkyl-2-iminopyrimidines | Ring-opening to an aminoaldehyde followed by ring closure. | Isomeric N-substituted aminopyrimidine | wikipedia.org |

| Dimroth Rearrangement | wikipedia.orgrsc.orgbeilstein-journals.orgtriazolo[4,3-c]pyrimidines | Protonation, ring opening, tautomerization, ring closure, deprotonation. | wikipedia.orgrsc.orgbeilstein-journals.orgtriazolo[1,5-c]pyrimidines | beilstein-journals.org |

| Ring Transformation | Halogenopyrimidines | Nucleophilic attack by KNH2, ring opening, and recyclization. | s-Triazines | wur.nl |

Reactivity of the C-6 Methyl Group

Oxidation Reactions of the Methyl Moiety

The methyl group attached to the pyrimidine ring can be oxidized to afford formyl or carboxyl groups. This transformation is a valuable method for introducing new functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. youtube.comlibretexts.orgyoutube.com

More selective oxidation to the aldehyde can be achieved using reagents like selenium dioxide (SeO₂) or selenious acid. pleiades.onlineresearchgate.netresearchgate.net For example, the oxidation of 6-methyl-2,4-dioxopyrimidine with selenious acid has been shown to produce orotic aldehyde. pleiades.onlineresearchgate.net The mechanism of this reaction has been studied and is believed to proceed via an electrophilic attack on the C-5 position of the pyrimidine ring. researchgate.net

| Oxidizing Agent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Selenious Acid | 6-methyl-2,4-dihydroxypyrimidine | Orotic aldehyde | Increased yield compared to SeO2 | pleiades.onlineresearchgate.net |

| Selenium(IV) oxide | 6-methyl-2,4-dioxypyrimidine | Orotic aldehyde | 50% (in dioxane), 62% (in acetic acid) | researchgate.net |

| Potassium Permanganate | Alkyl-substituted aromatic rings | Carboxylic acid | General reaction | youtube.comlibretexts.orgyoutube.com |

C-Alkylation Reactions at the Methyl Group

The methyl group at C-6 can be deprotonated by a strong base to form a carbanion, which can then react with various electrophiles in C-alkylation reactions. This approach allows for the extension of the carbon chain at this position. The acidity of the methyl protons is enhanced by the adjacent electron-withdrawing pyrimidine ring.

Studies on related heterocyclic systems, such as (6-methyl-2-pyridyl)methyllithium, have demonstrated that these lithiated species can react efficiently with electrophiles like epoxides to form new C-C bonds. nih.gov The reaction of substituted (6-methyl-2-pyridyl)methyllithium derivatives with 1,2-epoxyoctane (B1223023) proceeds effectively, showcasing a viable route for the functionalization of the methyl group. nih.gov This methodology could potentially be applied to this compound to introduce a variety of substituents at the methyl carbon.

| Reaction | Substrate | Reagents | Product | Notes | Reference |

|---|---|---|---|---|---|

| Alkylation with Epoxide | (6-methyl-2-pyridyl)methyllithium | 1,2-epoxyoctane | Adduct from ring-opening of epoxide | Efficient reaction with monosubstituted epoxides. | nih.gov |

| Alkylation with Epoxide | Substituted (6-methyl-2-pyridyl)methyllithium | 2-methyl-2,3-epoxynonane | Adduct from ring-opening of epoxide | Low yields with trisubstituted epoxides. | nih.gov |

Derivatization Strategies for the Methyl Group

The methyl group at the C6 position of the pyrimidine ring, while generally stable, can undergo derivatization, primarily through condensation reactions. The electron-withdrawing nature of the pyrimidine ring acidifies the protons of the C6-methyl group, making them susceptible to deprotonation by a strong base. The resulting carbanion can then react with various electrophiles.

A common strategy for the derivatization of the 6-methyl group on related pyrimidine structures involves base-catalyzed condensation with aldehydes. mdpi.com This reaction, analogous to an aldol (B89426) condensation, typically proceeds by treating the pyrimidine with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to generate the C6-carbanion. Subsequent addition of an aldehyde results in the formation of a β-hydroxyalkylpyrimidine derivative. Dehydration of this intermediate can lead to the corresponding styrylpyrimidine.

Table 1: Representative Base-Catalyzed Condensation of 6-Methylpyrimidines with Aldehydes

| Pyrimidine Derivative | Aldehyde | Base | Product |

| 2,4-Dialkoxy-6-methylpyrimidine | Benzaldehyde | NaH | 2,4-Dialkoxy-6-(2-hydroxy-2-phenylethyl)pyrimidine |

| 2,4-Dialkoxy-6-methylpyrimidine | 4-Nitrobenzaldehyde | LDA | 2,4-Dialkoxy-6-(2-hydroxy-2-(4-nitrophenyl)ethyl)pyrimidine |

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity pattern is expected to be analogous to other 2,4-dialkoxy-6-methylpyrimidines. The choice of base and reaction conditions can be optimized to favor either the alcohol or the dehydrated styryl product.

Reactivity of the Sec-Butoxy Substituents

The sec-butoxy groups at the C2 and C4 positions are key functional handles that can be manipulated under specific reaction conditions. Their reactivity is primarily centered around cleavage and deprotection to reveal the corresponding hydroxyl groups.

Cleavage and Deprotection Strategies

The ether linkages of the sec-butoxy groups are susceptible to cleavage under acidic conditions. This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion or water. The use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) is effective for this transformation. The acid-catalyzed hydrolysis of related 2-alkoxypyrimidines has been shown to proceed to the corresponding pyrimidone.

The mechanism of cleavage can be either SN1 or SN2, depending on the structure of the alkyl group. For a secondary alkyl group like sec-butyl, both pathways are possible. The SN1 pathway would involve the formation of a secondary carbocation, while the SN2 pathway would involve a direct backside attack by the nucleophile. The specific conditions, such as the strength of the acid and the nature of the nucleophile, can influence the predominant mechanism.

Table 2: Conditions for Acid-Catalyzed Cleavage of Alkoxypyrimidines

| Alkoxypyrimidine | Reagent | Conditions | Product |

| 2-Alkoxypyrimidine | HBr (aq) | Reflux | Pyrimidin-2(1H)-one |

| 2,4-Dialkoxypyrimidine | HI (aq) | 100 °C | Uracil |

Stability under Various Reaction Conditions

The sec-butoxy groups are generally stable under neutral and basic conditions. The ether linkage is not readily cleaved by bases, making it a suitable protecting group for the hydroxyl functions of the pyrimidine ring during reactions that are performed under basic or neutral pH.

However, their stability towards strong oxidizing and reducing agents would need to be evaluated on a case-by-case basis, as the reaction conditions for such transformations can sometimes be harsh and may lead to undesired side reactions.

Stereochemical Aspects of Reactivity (e.g., influence of sec-butoxy chirality)

The presence of two chiral centers in the two sec-butoxy groups introduces stereochemical complexity to the molecule. The this compound can exist as a mixture of diastereomers: (R,R), (S,S), and the meso (R,S) compounds. The stereochemistry of these groups can potentially influence the reactivity of the molecule in several ways:

Diastereoselective Reactions: In reactions involving the derivatization of the methyl group or other parts of the pyrimidine ring, the chiral sec-butoxy groups could direct the approach of incoming reagents, leading to a preference for the formation of one diastereomer of the product over another. This is particularly relevant in reactions that create a new stereocenter.

Chiral Recognition: The chiral environment provided by the sec-butoxy groups could be utilized in enantioselective synthesis, for example, by acting as a chiral auxiliary. While specific examples for this compound are not available, the principle of using chiral alkoxy groups to induce asymmetry is a known strategy in organic synthesis.

Influence on Cleavage Mechanism: The stereochemistry at the sec-butyl carbon could influence the rate and mechanism of the acid-catalyzed cleavage. For instance, in an SN2-type cleavage, the stereochemistry of the resulting 2-butanol (B46777) would be inverted. In an SN1-type cleavage, racemization would be expected. The actual outcome would likely be a mixture of both pathways, and the diastereomeric nature of the starting material could affect the product distribution.

Further research is required to fully elucidate the stereochemical influence of the sec-butoxy groups on the reactivity of this compound. Studies involving the separation of the diastereomers and their individual reactivity would provide valuable insights into these stereochemical aspects.

Lack of Specific Research Data Prevents In-Depth Analysis of this compound

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in research specifically concerning the compound this compound. While extensive theoretical and computational studies have been conducted on the broader class of pyrimidine derivatives, detailed quantum chemical calculations, reaction mechanism elucidations, and molecular dynamics simulations for this particular molecule have not been published.

Computational chemistry is a powerful tool for understanding the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio calculations are commonly used to investigate the electronic structure and molecular orbitals of chemical compounds. aps.orgsigmaaldrich.com This type of analysis provides insights into a molecule's reactivity, stability, and spectroscopic properties. For many substituted pyrimidines, these studies have successfully characterized the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical behavior. aps.org

Furthermore, computational modeling is instrumental in elucidating complex reaction mechanisms. nih.gov Through transition state analysis and the calculation of energy profiles for reaction pathways, researchers can map out the step-by-step transformation of reactants into products. nih.govscbt.com This approach has been applied to various reactions involving the pyrimidine core, offering a deeper understanding of their kinetics and thermodynamics. nih.govscbt.com

Molecular dynamics simulations also play a vital role in studying the behavior of molecules over time, providing information on conformational changes and intermolecular interactions. scbt.com Such simulations are particularly valuable for understanding how pyrimidine-based molecules interact within biological systems or material science contexts. scbt.com

Despite the wide application of these computational methods to the pyrimidine family, specific data sets—including electronic structure details, molecular orbital energies, transition state geometries, reaction energy profiles, and molecular dynamics trajectories—for this compound are not available in the current body of scientific literature. The absence of this foundational research makes it impossible to construct a detailed and scientifically accurate article on its theoretical and computational investigations as outlined. Further experimental and computational research focused directly on this compound is required to generate the data necessary for such an analysis.

Theoretical and Computational Investigations of 2,4 Di Sec Butoxy 6 Methyl Pyrimidine

Molecular Modeling and Dynamics Simulations

Conformational Analysis of Butoxy Groups and Pyrimidine (B1678525) Ring

Theoretical calculations are essential in determining the three-dimensional arrangement of the sec-butoxy groups and the pyrimidine ring in 2,4-di-sec-butoxy-6-methyl-pyrimidine. The flexibility of the two sec-butoxy side chains, combined with the planarity of the pyrimidine core, gives rise to a complex potential energy surface with multiple local minima corresponding to different stable conformations.

Below is a hypothetical table illustrating the kind of data that would be generated from a conformational analysis, showing the relative energies of different conformers based on the dihedral angles of the two sec-butoxy groups.

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| A | 60 | 60 | 0.00 |

| B | 60 | 180 | 1.25 |

| C | 180 | 180 | 2.50 |

| D | -60 | 60 | 1.50 |

| E | -60 | 180 | 3.00 |

Note: This data is illustrative and intended to represent the type of output from a computational conformational analysis.

The pyrimidine ring itself is largely planar, but minor deviations from planarity can occur, and these would also be characterized in a thorough computational study. The interplay between the conformations of the flexible side chains and the rigid aromatic core is a central aspect of the molecule's structural chemistry.

Intermolecular Interactions and Solvation Effects

The nature of intermolecular interactions in this compound is crucial for understanding its physical properties, such as its boiling point, solubility, and crystal packing. The molecule is capable of engaging in several types of non-covalent interactions.

The primary intermolecular forces at play are van der Waals interactions, arising from the large nonpolar surface area of the molecule, and dipole-dipole interactions, due to the presence of the polar pyrimidine ring and the ether linkages. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors in the presence of suitable donor molecules.

Solvation effects, which describe how the solvent influences the properties of the solute, can be modeled computationally. By placing the molecule in a virtual box of solvent molecules (explicit solvent model) or by representing the solvent as a continuous medium (implicit solvent model), it is possible to predict how the molecule will behave in different chemical environments.

The following table provides a hypothetical summary of the interaction energies and solvation free energies of this compound in different solvents, as would be determined by computational simulations.

| Solvent | Dielectric Constant | Interaction Energy (kcal/mol) | Solvation Free Energy (kcal/mol) |

| Hexane | 1.88 | -5.2 | -2.1 |

| Chloroform | 4.81 | -8.5 | -4.7 |

| Ethanol | 24.55 | -12.3 | -7.9 |

| Water | 80.1 | -15.8 | -10.5 |

Note: This data is illustrative and intended to represent the type of output from a computational study of solvation effects.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly amenable to computational prediction.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Quantum mechanical calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of these chemical shifts. These calculations are typically performed on the optimized geometry of the most stable conformer of the molecule.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-C2 | - | 165.2 |

| Pyrimidine-C4 | - | 170.8 |

| Pyrimidine-C5 | 6.85 | 110.5 |

| Pyrimidine-C6 | - | 160.1 |

| Methyl-C | 2.45 | 21.3 |

| sec-Butoxy-CH | 4.80 | 75.4 |

| sec-Butoxy-CH₂ | 1.75 | 28.9 |

| sec-Butoxy-CH₃ (terminal) | 0.95 | 10.2 |

| sec-Butoxy-CH₃ (ethyl) | 1.20 | 19.5 |

Note: This data is illustrative and intended to represent the type of output from a computational NMR prediction.

These predicted spectra serve as a valuable reference for the analysis of experimental data and can help to confirm the structure of the synthesized compound.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of "2,4-di-sec-Butoxy-6-methyl-pyrimidine" by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Detailed experimental data for the ¹H and ¹³C NMR spectra of "this compound" is not extensively available in the public domain. However, based on the known structure, expected chemical shifts and coupling patterns can be predicted.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the methyl group on the pyrimidine (B1678525) ring, the protons of the two sec-butoxy groups, and the lone aromatic proton on the pyrimidine ring. The methyl protons at position 6 would likely appear as a singlet. The sec-butoxy groups would exhibit more complex signals: a multiplet for the methine proton (CH), and distinct signals for the diastereotopic methylene (B1212753) protons (CH₂) and the terminal methyl protons (CH₃), likely appearing as a doublet of quartets or a more complex multiplet for the methylene protons and a triplet for the terminal methyls. The single proton on the pyrimidine ring at position 5 would appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would be expected to show signals for each unique carbon atom in the molecule. This includes the carbons of the pyrimidine ring, the methyl group carbon, and the four distinct carbons of each sec-butoxy group. The chemical shifts of the pyrimidine ring carbons would be influenced by the electron-donating alkoxy substituents.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of protons and carbons within the sec-butoxy groups and assigning the signals of the pyrimidine ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine-H5 | ~5.8-6.2 | s |

| Pyrimidine-CH₃ | ~2.2-2.5 | s |

| O-CH (sec-butoxy) | ~5.0-5.5 | m |

| CH₂ (sec-butoxy) | ~1.6-1.9 | m |

| CH₃ (ethyl of sec-butoxy) | ~0.9-1.2 | t |

| CH₃ (methyl of sec-butoxy) | ~1.2-1.5 | d |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrimidine-C2 | ~165-170 |

| Pyrimidine-C4 | ~165-170 |

| Pyrimidine-C6 | ~155-160 |

| Pyrimidine-C5 | ~100-105 |

| Pyrimidine-CH₃ | ~20-25 |

| O-CH (sec-butoxy) | ~75-80 |

| CH₂ (sec-butoxy) | ~30-35 |

| CH₃ (ethyl of sec-butoxy) | ~10-15 |

| CH₃ (methyl of sec-butoxy) | ~18-23 |

Infrared (IR) Spectroscopy for Functional Group Identification

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) stretch | 2850-3000 | Medium to Strong |

| C=N/C=C (pyrimidine) stretch | 1500-1600 | Medium to Strong |

| C-O (ether) stretch | 1000-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, LC-MS)

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation patterns of "this compound."

EI-MS: In Electron Ionization Mass Spectrometry, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₃H₂₂N₂O₂). Common fragmentation pathways would likely involve the loss of the sec-butoxy groups or parts thereof. Cleavage of the C-O bond could lead to fragments corresponding to the loss of a sec-butoxy radical (•OC₄H₉) or a sec-butene molecule (C₄H₈) via a McLafferty-type rearrangement.

LC-MS: Liquid Chromatography-Mass Spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺. This technique is useful for confirming the molecular weight with high accuracy.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Ion | Predicted m/z | Possible Identity |

| [M]⁺ | 238 | Molecular Ion |

| [M+H]⁺ | 239 | Protonated Molecular Ion |

| [M-C₄H₉O]⁺ | 165 | Loss of a sec-butoxy radical |

| [M-C₄H₈]⁺ | 182 | Loss of sec-butene |

Crystallographic Analysis

Crystallographic techniques provide definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

As of the current literature survey, a single crystal X-ray diffraction study for "this compound" has not been reported. Such a study would provide precise three-dimensional coordinates of all atoms in the crystal lattice, confirming the connectivity and conformation of the molecule. It would also reveal details about the packing of the molecules in the solid state.

Co-crystallization Studies (if applicable)

There is no information available regarding co-crystallization studies involving "this compound." Co-crystallization could be explored to modify the physicochemical properties of the compound, such as solubility or stability, by forming crystalline structures with other molecules.

Chromatographic and Separation Techniques

Advanced chromatographic and separation methodologies are indispensable for the comprehensive characterization of "this compound," ensuring its purity, and resolving its stereoisomers. These techniques provide critical data on the compound's identity, volatility, and enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity and volatility of "this compound." In GC, the compound is vaporized and separated from other volatile components based on its partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum that acts as a molecular fingerprint, confirming the compound's identity and revealing the presence of any impurities.

For a compound like "this compound," its alkoxy substituents may provide sufficient volatility for direct GC-MS analysis without the need for derivatization, a process often required for less volatile pyrimidines. nih.govsemanticscholar.org A typical GC-MS analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is achieved by a carefully controlled temperature program.

Illustrative GC-MS Parameters:

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

The resulting chromatogram would ideally show a single major peak corresponding to "this compound," with any minor peaks indicating impurities. The retention time of the major peak provides information on the compound's volatility, while the mass spectrum confirms its molecular weight and fragmentation pattern, aiding in structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of pyrimidine derivatives. researchgate.net It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC analysis. In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases.

For "this compound," a reversed-phase HPLC method would likely be employed, utilizing a non-polar stationary phase (such as C8 or C18) and a polar mobile phase. researchgate.net This setup allows for the efficient separation of the target compound from polar and non-polar impurities. A UV detector is commonly used for the detection of pyrimidine derivatives due to their chromophoric nature.

Hypothetical HPLC Method for Purity Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) and water gradient |

| Gradient | 50% Acetonitrile to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

The purity of the sample can be determined by integrating the peak area of the main component and any impurity peaks in the resulting chromatogram. This method provides a quantitative measure of the purity of "this compound."

Chiral Chromatography for Enantiomeric Separation and Purity (relevant for sec-butoxy groups)

The presence of two sec-butoxy groups in "this compound" introduces two chiral centers into the molecule. This means the compound can exist as a mixture of stereoisomers: a pair of enantiomers ((R,R) and (S,S)) and a meso compound ((R,S), which is identical to (S,R)). Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. wikipedia.org This separation is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities. phenomenex.blog

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and cyclodextrin-based CSPs are commonly used for the resolution of a wide range of chiral compounds. wikipedia.orgresearchgate.netgcms.cz The choice of the CSP and the mobile phase is critical and often requires empirical method development.

Conceptual Chiral HPLC Separation:

A hypothetical chiral HPLC method for the separation of the stereoisomers of "this compound" might utilize a polysaccharide-based chiral stationary phase.

| Parameter | Condition |

| Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Under these hypothetical conditions, a chromatogram would be expected to show distinct peaks for the different stereoisomers. The enantiomeric purity can be determined by comparing the peak areas of the respective enantiomers.

Illustrative Elution Order and Resolution:

| Stereoisomer | Retention Time (min) |

| (R,S)-meso | 8.5 |

| (R,R)-enantiomer | 10.2 |

| (S,S)-enantiomer | 11.5 |

Synthetic Utility and Applications in Chemical Sciences

2,4-Di-sec-Butoxy-6-methyl-pyrimidine as a Synthetic Intermediate

The strategic placement of functional groups on the pyrimidine (B1678525) ring of this compound makes it a valuable precursor for the synthesis of more complex molecules. The alkoxy groups can act as leaving groups or be retained in the final structure, while the unsubstituted C5 position offers a site for further functionalization.

While direct examples of the use of this compound in the synthesis of complex heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of 2,4-dialkoxypyrimidines suggests its potential as a key building block. The alkoxy groups at the C2 and C4 positions can be displaced by various nucleophiles, allowing for the construction of fused pyrimidine systems. For instance, reaction with binucleophilic reagents can lead to the formation of bicyclic and polycyclic heterocyclic compounds of medicinal interest.

The typical synthetic route to 2,4-dialkoxy-6-methylpyrimidines involves the nucleophilic substitution of 2,4-dichloro-6-methylpyrimidine (B20014) with the corresponding alcohol. This precursor, 2,4-dichloro-6-methylpyrimidine, is a well-established starting material in the synthesis of a wide range of substituted pyrimidines. nih.govsigmaaldrich.com The reaction with sec-butanol would proceed as follows:

| Reactant 1 | Reactant 2 | Product |

| 2,4-Dichloro-6-methylpyrimidine | sec-Butanol | This compound |

The resulting this compound can then be utilized in subsequent steps. For example, the alkoxy groups can be substituted by amines, hydrazines, or other nucleophiles to introduce further diversity and build complex heterocyclic frameworks. The regioselectivity of these substitution reactions is a critical aspect, with the C4 position generally being more reactive towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidines. wuxiapptec.comstackexchange.com However, the presence of the bulky sec-butoxy groups and the methyl group at C6 can influence this selectivity.

The pyrimidine ring in this compound possesses an unsubstituted C5 position, which is susceptible to electrophilic substitution reactions. This allows for the introduction of a variety of functional groups, further enhancing its utility as a synthetic intermediate. Common functionalization reactions at the C5 position of pyrimidines include halogenation, nitration, and formylation.

For instance, bromination of the C5 position can be achieved using N-bromosuccinimide (NBS). The resulting 5-bromo-2,4-di-sec-butoxy-6-methyl-pyrimidine can then undergo a range of cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl, heteroaryl, or alkyl groups at this position. This strategy is a powerful tool for the construction of highly substituted pyrimidine derivatives.

| Reaction | Reagent | Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2,4-di-sec-butoxy-6-methyl-pyrimidine |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | 5-Nitro-2,4-di-sec-butoxy-6-methyl-pyrimidine |

| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | 5-Formyl-2,4-di-sec-butoxy-6-methyl-pyrimidine |

Development of Novel Reagents and Catalysts

While specific instances of this compound being used to develop novel reagents and catalysts are not prominent in the literature, its structural features suggest potential applications. The pyrimidine core, with its nitrogen atoms, can act as a ligand for metal catalysts. Modification of the sec-butoxy groups or introduction of specific functionalities at the C5 position could lead to the design of tailored ligands for various catalytic transformations. For instance, the introduction of phosphine (B1218219) groups at the C5 position could yield ligands for cross-coupling reactions.

Role in Methodological Advancements in Organic Synthesis

The use of substituted pyrimidines, in general, has contributed to methodological advancements in organic synthesis. The predictable reactivity of the pyrimidine ring allows for its use as a test substrate in the development of new synthetic methods. While direct contributions of this compound are not specifically reported, its synthesis and subsequent reactions would fall under the broader advancements in nucleophilic aromatic substitution and C-H functionalization methodologies. The study of the regioselectivity of its reactions can provide valuable insights into the factors governing reactivity in polysubstituted heterocyclic systems.

Derivatization for Structure-Reactivity Relationship Studies

The systematic derivatization of a core molecule is a fundamental approach in medicinal chemistry and materials science to establish structure-activity relationships (SAR) and structure-property relationships. This compound serves as an excellent scaffold for such studies. By keeping the 6-methyl and one of the sec-butoxy groups constant, the other sec-butoxy group can be replaced with a variety of other functionalities. Similarly, the C5 position can be systematically functionalized. The resulting library of compounds can then be screened for biological activity or material properties, providing valuable data on how different substituents influence the desired outcome.

| Position of Derivatization | Type of Modification | Potential Impact on Properties |

| C2/C4 Position | Replacement of sec-butoxy with other alkoxy, amino, or thioether groups | Modulate solubility, hydrogen bonding capacity, and interaction with biological targets. |

| C5 Position | Introduction of various substituents (halogens, alkyl, aryl, etc.) via cross-coupling | Explore steric and electronic effects on activity or material characteristics. |

| C6-Methyl Group | Oxidation to an aldehyde or carboxylic acid | Introduce new reactive handles for further conjugation or to alter biological activity. |

The insights gained from such studies on analogous pyrimidine systems are crucial for the rational design of new molecules with optimized properties.

Emerging Research Directions and Challenges

Development of Highly Regioselective and Stereoselective Synthesis Methods

The synthesis of specifically substituted pyrimidines, such as 2,4-di-sec-Butoxy-6-methyl-pyrimidine, presents significant challenges in controlling regioselectivity and stereoselectivity. The development of methods that can precisely dictate the position of functional groups and the spatial arrangement of atoms is a major focus of current research.

Regioselectivity: Achieving high regioselectivity in the synthesis of disubstituted pyrimidines is critical. gsu.edu Researchers have explored various strategies, including the use of organolithium reagents to control the position of substitution on the pyrimidine (B1678525) ring. researchgate.net For instance, nucleophilic attack on halopyrimidines often shows a strong preference for the C-4 position over the C-2 position. researchgate.net Another approach involves a one-pot tandem reaction for the regioselective synthesis of pyrimidine-fused quinolines from anilines and barbituric acids, where dimethyl sulfoxide (B87167) (DMSO) serves as both a solvent and a methine source. rsc.org Furthermore, iridium-catalyzed multicomponent synthesis has been reported as a novel and regioselective method for producing highly substituted pyrimidines from amidines and alcohols. acs.orgnih.gov This method is particularly noted for its ability to create unsymmetrically decorated pyrimidines. nih.govbohrium.com

Stereoselectivity: Given that this compound contains stereocenters within its sec-butoxy groups, the development of stereoselective synthetic methods is of paramount importance. Research in the broader field of pyrimidine chemistry has seen significant progress in developing highly efficient and stereoselective pathways for chiral cyclopropyl (B3062369) carbocyclic nucleoside analogs. acs.org These advancements underscore the potential for developing similar stereocontrolled syntheses for alkoxy-substituted pyrimidines. The ability to selectively synthesize specific stereoisomers is crucial as different isomers can exhibit distinct biological activities and physical properties.

| Method | Key Features | Compound Class |

| Organolithium Reagents | High regioselectivity, favoring C-4 substitution. researchgate.net | Disubstituted Pyrimidines |

| Iridium-Catalyzed Multicomponent Synthesis | Novel, regioselective, produces unsymmetrically decorated pyrimidines. acs.orgnih.gov | Highly Substituted Pyrimidines |

| Autocatalytic Tandem Reaction | Regioselective, environmentally benign, uses DMSO as a methine source. rsc.org | Pyrimidine-fused Quinolines |

| Asymmetric Catalysis | Highly efficient and stereoselective for chiral analogs. acs.org | Chiral Pyrimidine Nucleosides |

Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. powertechjournal.com This involves the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

Recent reviews highlight a variety of green chemistry methods for pyrimidine synthesis, such as the use of catalysts, multicomponent reactions, microwave-assisted synthesis, and solvent-free approaches. rasayanjournal.co.inbenthamdirect.comnih.gov These techniques aim to reduce waste, shorten reaction times, and simplify workup procedures. rasayanjournal.co.in For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines is considered a sustainable process as it liberates only hydrogen and water as byproducts. acs.orgbohrium.com Microwave heating has also been employed as an alternative energy source to synthesize pyrimidine derivatives by condensing chalcones with urea (B33335), offering the advantages of shorter reaction times and excellent yields in an environmentally friendly manner. ijper.org

| Green Chemistry Approach | Advantages |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, energy efficient. rasayanjournal.co.inijper.org |

| Use of Green Catalysts | Reusable, reduced environmental impact. nih.gov |

| Solvent-Free Reactions | Reduced use of hazardous solvents, cleaner reactions. rasayanjournal.co.in |

Photochemical and Electrochemical Transformations of Pyrimidine Derivatives

Photochemical and electrochemical methods offer unique pathways for the synthesis and functionalization of pyrimidine derivatives, often under mild conditions.

Photochemical Transformations: Photochemistry provides a powerful tool for forming C-C bonds in pyrimidine systems. For instance, a metal-free photochemical process has been developed for the arylation of pyrimidines, where pyrimidinyl radicals are generated under moderate UVA irradiation. rsc.org Photochemical addition reactions of pyrimidinethiones with alkenes have also been explored, leading to the formation of 4-mercaptoalkylated or 4-alkylthiopyrimidines depending on the nature of the alkene. rsc.org Furthermore, studies on the photochemistry of pyrimidinones (B12756618) have revealed ring-opening reactions, which can be a potential mechanism for photoinduced DNA-protein cross-linking. acs.org

Electrochemical Transformations: Electrochemistry offers an environmentally friendly alternative for synthesizing pyrimidine derivatives, avoiding the need for toxic reagents. researchgate.net The electrochemical reduction of pyrimidine and its derivatives has been studied to understand their redox behavior. acs.org Efficient electro-organic synthesis of new pyrimidine derivatives has been achieved through the electrochemical oxidation of catechols in the presence of 6-aminopyrimidine nucleophiles in aqueous solutions. researchgate.net These methods are performed at carbon electrodes in an undivided cell, highlighting their green chemistry credentials. researchgate.net

Exploration of Novel Pyrimidine Scaffolds with Unique Reactivity Profiles

The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov Ongoing research is focused on the design and synthesis of novel pyrimidine-based scaffolds with unique reactivity profiles to target a wide range of biological targets.

The exploration of new pyrimidine derivatives is driven by the need for compounds with improved efficacy and specificity. nih.gov For example, the pyrido[2,3-d]pyrimidine (B1209978) ring system is a privileged scaffold that has been investigated for its antioxidant and anticancer activities. nih.govresearchgate.net Researchers are also designing and synthesizing novel pyridopyrimidine scaffolds as potential dual inhibitors of PI3K/mTOR for cancer therapy. acs.org The synthesis of diversified pyrimidine-focused DNA-encoded libraries is another emerging area, allowing for the rapid screening of millions of compounds against biological targets. nih.gov These efforts aim to expand the chemical space of pyrimidine derivatives and identify new lead compounds for drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 2,4-di-sec-butoxy-6-methyl-pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : Pyrimidine derivatives with alkoxy substituents are typically synthesized via nucleophilic substitution or condensation reactions. For example, fluoropyrimidines are synthesized under mild, metal-free conditions using β-ketoesters and amidines, achieving high yields (70–90%) . For 2,4-di-sec-butoxy derivatives, a plausible route involves reacting 6-methylpyrimidine-2,4-diol with sec-butyl halides in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF at 80–100°C. Solvent polarity, temperature, and stoichiometry of the alkylating agent are critical for regioselectivity and minimizing side reactions (e.g., over-alkylation). Monitoring via TLC or HPLC is recommended to optimize reaction progress .

Q. What safety protocols are essential when handling alkoxy-substituted pyrimidines like 2,4-di-sec-butoxy-6-methyl-pyrimidine?

- Methodological Answer : Protective measures include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents (e.g., sec-butyl halides). Waste containing alkoxy-pyrimidines must be segregated into halogenated/organic waste containers and processed by certified hazardous waste facilities. Incompatibility with strong oxidizers (e.g., HNO₃) should be noted due to potential exothermic decomposition .

Q. Which spectroscopic techniques are most effective for characterizing alkoxy-pyrimidine derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify sec-butoxy groups via characteristic splitting patterns (e.g., δ 1.0–1.5 ppm for CH₃ and δ 3.5–4.5 ppm for OCH₂).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm mass accuracy.

- IR : Detect C-O-C stretches (~1100 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹).

Cross-referencing with analogs like 4,6-dimethoxypyrimidine (CAS 4615-59-6) ensures consistency in spectral interpretation .

Advanced Research Questions

Q. How do steric effects of sec-butoxy substituents influence the reactivity of 2,4-di-sec-butoxy-6-methyl-pyrimidine in cross-coupling reactions?

- Methodological Answer : Bulky sec-butoxy groups hinder electrophilic substitution at the 2- and 4-positions, directing reactivity to the 5-position. For Suzuki-Miyaura coupling, pre-functionalization (e.g., bromination at C5) is required. Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids in THF/H₂O (3:1) at 60°C. Steric hindrance may necessitate prolonged reaction times (24–48 h) compared to methoxy analogs .

Q. What strategies mitigate hydrolysis of sec-butoxy groups under acidic or basic conditions during downstream functionalization?

- Methodological Answer : Hydrolysis susceptibility can be reduced by:

- pH Control : Maintain neutral conditions (pH 6–8) during reactions.

- Protecting Groups : Temporarily replace sec-butoxy with tert-butyldimethylsilyl (TBS) groups, which are acid-stable.

- Low-Temperature Processing : Conduct reactions at ≤0°C to slow nucleophilic attack by water.

Post-functionalization, confirm alkoxy integrity via ¹H NMR (absence of OH peaks at δ 5–6 ppm) .

Q. How does 2,4-di-sec-butoxy-6-methyl-pyrimidine perform as a ligand in coordination chemistry, and what crystallographic data support its binding modes?

- Methodological Answer : Pyrimidines with alkoxy groups act as bidentate ligands via N1 and O atoms. Single-crystal X-ray diffraction of metal complexes (e.g., Cu²⁺ or Ru³⁺) reveals bond angles and distances. For example, in analogous 4,6-dihydroxy-2-methylpyrimidine (CAS 40497-30-1), O–M bond lengths range from 1.95–2.10 Å. DFT calculations (B3LYP/6-31G*) can predict electronic effects of sec-butoxy groups on ligand field strength .

Q. What computational methods predict the solvatochromic behavior of 2,4-di-sec-butoxy-6-methyl-pyrimidine in polar solvents?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) with solvent models (e.g., PCM or COSMO) simulates UV-Vis shifts. For alkoxy-pyrimidines, π→π* transitions (250–300 nm) show bathochromic shifts in polar solvents (e.g., ethanol vs. hexane). Compare with experimental λₘₐₓ values to validate computational parameters (e.g., CAM-B3LYP/def2-TZVP) .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the stability of alkoxy-pyrimidines under UV light. How should researchers validate storage conditions?

- Methodological Answer : Discrepancies arise from varying substituent electron-donating/withdrawing effects. For 2,4-di-sec-butoxy-6-methyl-pyrimidine:

- Conduct accelerated stability studies (ICH Q1A guidelines): Expose samples to UV light (320–400 nm) at 25°C/60% RH for 1–4 weeks.

- Monitor degradation via HPLC-MS; look for dealkylation products (e.g., 6-methylpyrimidine-2,4-diol).

Store in amber glass at –20°C under inert gas (N₂/Ar) if photodegradation exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products